molecular formula C18H17Cl2NO B5687497 N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide

N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B5687497
M. Wt: 334.2 g/mol
InChI Key: NMILXCVYDJOCAZ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of acrylamide derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In animal studies, it has been shown to reduce tumor growth and inflammation. It has also been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB), which are involved in the regulation of inflammation and cancer cell growth.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be readily purified. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, this compound has some limitations as well. It is highly toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its use as a herbicide in agriculture. Research is needed to develop more effective and environmentally friendly herbicides based on this compound. Finally, this compound can be used as a monomer in the production of various polymers. Research is needed to optimize the polymerization process and to develop new applications for this compound-based polymers.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various scientific research fields. It is synthesized through a simple and efficient process and exhibits potent biological activity. This compound has been shown to possess anticancer, antitumor, and anti-inflammatory properties and has been used as a herbicide and a monomer in the production of polymers. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.

Synthesis Methods

N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 3,4-dichloroaniline with 4-isopropylbenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride to the reaction mixture. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been shown to possess anticancer, antitumor, and anti-inflammatory properties. In agriculture, it has been used as a herbicide to control weeds. In industry, it has been used as a polymerization inhibitor and as a monomer in the production of various polymers.

properties

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-15-8-9-16(19)17(20)11-15/h3-12H,1-2H3,(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILXCVYDJOCAZ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.